Cas no 1805213-38-0 (2,3-Bis(trifluoromethyl)-5-nitrobenzamide)

2,3-Bis(trifluoromethyl)-5-nitrobenzamide Chemical and Physical Properties
Names and Identifiers
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- 2,3-Bis(trifluoromethyl)-5-nitrobenzamide
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- Inchi: 1S/C9H4F6N2O3/c10-8(11,12)5-2-3(17(19)20)1-4(7(16)18)6(5)9(13,14)15/h1-2H,(H2,16,18)
- InChI Key: GQKRRJKJZWAQBD-UHFFFAOYSA-N
- SMILES: FC(C1C(C(N)=O)=CC(=CC=1C(F)(F)F)[N+](=O)[O-])(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 402
- XLogP3: 2.4
- Topological Polar Surface Area: 88.9
2,3-Bis(trifluoromethyl)-5-nitrobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015002325-1g |
2,3-Bis(trifluoromethyl)-5-nitrobenzamide |
1805213-38-0 | 97% | 1g |
1,579.40 USD | 2021-06-21 |
2,3-Bis(trifluoromethyl)-5-nitrobenzamide Related Literature
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Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
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2. Book reviews
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
Additional information on 2,3-Bis(trifluoromethyl)-5-nitrobenzamide
Introduction to 2,3-Bis(trifluoromethyl)-5-nitrobenzamide (CAS No. 1805213-38-0)
2,3-Bis(trifluoromethyl)-5-nitrobenzamide, identified by its Chemical Abstracts Service (CAS) number 1805213-38-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitroaromatic amides, characterized by the presence of nitro and trifluoromethyl substituents on a benzene ring, which contribute to its unique chemical properties and potential biological activities.
The structural motif of 2,3-Bis(trifluoromethyl)-5-nitrobenzamide features two trifluoromethyl groups at the 2 and 3 positions of the benzene ring, along with a nitro group at the 5 position. The introduction of fluorine atoms into the molecular structure enhances electron-withdrawing effects, which can influence the compound's reactivity, solubility, and metabolic stability. Additionally, the nitro group introduces a strong electron-withdrawing effect, which can modulate the electronic properties of the aromatic system and potentially affect binding interactions with biological targets.
In recent years, there has been growing interest in nitroaromatic compounds due to their diverse pharmacological profiles. The combination of trifluoromethyl and nitro substituents in 2,3-Bis(trifluoromethyl)-5-nitrobenzamide suggests potential applications in the development of novel therapeutic agents. Specifically, such structural features are often explored for their antimicrobial, anti-inflammatory, and anticancer properties.
One of the most compelling aspects of 2,3-Bis(trifluoromethyl)-5-nitrobenzamide is its potential as a scaffold for drug discovery. The presence of both electron-withdrawing and lipophilic groups makes it a versatile building block for designing molecules with improved pharmacokinetic properties. For instance, the trifluoromethyl group can enhance metabolic stability by resisting oxidative degradation, while the nitro group can serve as a probe for understanding binding interactions with biological targets.
Recent studies have highlighted the role of nitroaromatic compounds in medicinal chemistry. The nitro group can be reduced to an amine under specific conditions, which can lead to novel bioactive derivatives. This reactivity makes 2,3-Bis(trifluoromethyl)-5-nitrobenzamide a valuable intermediate in synthetic chemistry. Furthermore, the electronic properties influenced by the trifluoromethyl and nitro groups can be exploited to fine-tune binding affinities and selectivity in drug design.
The pharmaceutical industry has shown particular interest in compounds that exhibit dual functionality or modularity. 2,3-Bis(trifluoromethyl)-5-nitrobenzamide fits well into this category due to its ability to serve as a platform for further derivatization. Researchers have explored its use in generating libraries of compounds for high-throughput screening (HTS) to identify leads for various therapeutic applications.
From a synthetic perspective, 2,3-Bis(trifluoromethyl)-5-nitrobenzamide presents an interesting challenge due to its structural complexity. The synthesis involves multiple steps to introduce both the trifluoromethyl and nitro groups in their desired positions. Advanced synthetic methodologies, such as cross-coupling reactions and metal-catalyzed transformations, have been employed to achieve this goal. These techniques not only highlight the compound's synthetic utility but also contribute to the broader field of organic chemistry.
The biological activity of 2,3-Bis(trifluoromethyl)-5-nitrobenzamide has been investigated in several preclinical studies. Initial findings suggest that it may exhibit inhibitory effects on certain enzymes and receptors relevant to inflammatory and infectious diseases. The precise mechanism of action remains under investigation but is likely mediated by interactions with key biological targets influenced by its unique structural features.
In conclusion,2,3-Bis(trifluoromethyl)-5-nitrobenzamide (CAS No. 1805213-38-0) represents a promising compound in pharmaceutical research due to its structural versatility and potential biological activities. Its role as a scaffold for drug discovery underscores its importance in developing novel therapeutic agents. As research continues to uncover new applications for this compound,2,3-Bis(trifluoromethyl)-5-nitrobenzamide is poised to make significant contributions to medicinal chemistry and drug development.
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